N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is a pyrazole derivative characterized by the presence of a methoxyphenyl group and two methyl groups on the pyrazole ring. The compound's molecular formula is C12H16ClN3O, with a molecular weight of 253.73 g/mol. Its structure includes a five-membered heterocyclic ring containing two nitrogen atoms, which is typical for pyrazoles, and it exhibits unique chemical properties due to its specific substituents.
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Research indicates that N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride exhibits significant biological activity, particularly as an enzyme inhibitor and receptor ligand. Its structure allows it to interact with specific biological targets, potentially modulating signaling pathways and influencing cellular functions. Studies have suggested its utility in pharmacological applications, including anti-inflammatory and anticancer activities .
The synthesis of N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride typically involves the following steps:
N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride has several applications in various fields:
Studies on N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride have focused on its interactions with biological macromolecules such as enzymes and receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Research has shown that this compound can inhibit specific enzymes by binding to their active sites, thus blocking their activity and affecting metabolic pathways .
Several compounds share structural similarities with N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(3-methoxybenzyl)-1,3-dimethylpyrazol-5-amine | C13H17N3O | Contains a different methoxy substitution on the benzyl group |
| 3-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride | C12H16ClN3O | Features a phenolic hydroxyl group instead of a methoxy group |
| 5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | C11H12N4O2 | A triazole derivative with different heterocyclic properties |
These compounds demonstrate variations in their substituents and chemical structures, which can lead to differing biological activities and applications. The unique combination of substituents in N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride contributes to its distinct properties compared to these similar compounds .
Pyrazole chemistry originated in 1898 with Hans von Pechmann’s seminal acetylene-diazomethane cyclization method. Ludwig Knorr’s 1883 classification established pyrazoles as a distinct azole subclass, though therapeutic applications remained unexplored until 20th-century medicinal chemistry advances. The 1960s marked a turning point with synthetic pyrazoles demonstrating anti-inflammatory properties, culminating in FDA-approved agents like celecoxib by the 1990s. Contemporary research focuses on substituent engineering to optimize pharmacokinetic profiles, with N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride representing a third-generation derivative balancing lipophilicity and hydrogen-bonding capacity.
The IUPAC name derives from hierarchical substituent prioritization:
This yields the full systematic name: N-[(4-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine hydrochloride. The “1H” designation specifies protonation at N1, crucial for distinguishing tautomeric forms.
Empirical formula: C₁₂H₁₆ClN₃O
Mass spectrometry: Molecular ion peak at m/z 253.73 confirms molecular weight. X-ray crystallography reveals:
Table 1: Key Bond Lengths and Angles
| Parameter | Value |
|---|---|
| N1-N2 bond length | 1.32 Å |
| C3-C4 bond order | 1.45 (sp²) |
| Methoxy O-CH₃ angle | 117° |
| Cl⁻…H-N distance | 2.01 Å |
The molecule contains three critical functional domains:
Hammett analysis of substituent effects:
$$ \log(k/k0) = \sigma{para}(-0.268) \times \rho $$
For nucleophilic aromatic substitution at C5:
ρ = +2.1 → Rate enhancement factor = 10^(−0.268×2.1) ≈ 0.32
As a 1,3-disubstituted pyrazole, this compound demonstrates three key heterocyclic attributes:
Table 2: Comparative Reactivity of Pyrazole Derivatives
| Compound | Electrophilic Substitution Rate (rel.) |
|---|---|
| Pyrazole | 1.00 (reference) |
| 1-Methylpyrazole | 0.67 |
| 1,3-Dimethylpyrazole | 0.41 |
| Target compound | 0.29 |
The diminished reactivity versus parent pyrazole (69% reduction) stems from methyl group electron donation (+I effect) and steric blocking of reactive sites.